molecular formula C17H16N2O3S B5258701 1-[(4-Methoxyphenyl)sulfonyl]-4-methyl-2-phenylimidazole

1-[(4-Methoxyphenyl)sulfonyl]-4-methyl-2-phenylimidazole

Cat. No.: B5258701
M. Wt: 328.4 g/mol
InChI Key: PGKQUFKVBZQPFR-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)sulfonyl]-4-methyl-2-phenylimidazole is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a sulfonyl group attached to a methoxyphenyl ring, which is further connected to a methyl-phenylimidazole structure

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, synthesis methods, and its interactions with other compounds .

Preparation Methods

The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-4-methyl-2-phenylimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Methoxylation: The methoxy group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[(4-Methoxyphenyl)sulfonyl]-4-methyl-2-phenylimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired reaction pathway and product formation.

Scientific Research Applications

1-[(4-Methoxyphenyl)sulfonyl]-4-methyl-2-phenylimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-4-methyl-2-phenylimidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-[(4-Methoxyphenyl)sulfonyl]-4-methyl-2-phenylimidazole can be compared with other similar compounds, such as:

    1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxamide: This compound also contains a sulfonyl group attached to a methoxyphenyl ring but differs in the presence of a piperidinecarboxamide structure.

    N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide: Similar in containing a methoxyphenyl and sulfonyl group, but with a benzenesulfonamide structure.

The uniqueness of this compound lies in its specific imidazole structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-13-12-19(17(18-13)14-6-4-3-5-7-14)23(20,21)16-10-8-15(22-2)9-11-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKQUFKVBZQPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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